molecular formula C10H11NO B1683683 Tryptophol CAS No. 526-55-6

Tryptophol

Cat. No. B1683683
CAS RN: 526-55-6
M. Wt: 161.2 g/mol
InChI Key: MBBOMCVGYCRMEA-UHFFFAOYSA-N
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Patent
US04062869

Procedure details

A stirred suspension of isobutyl 3-indolylglyoxylate (48.5 g.) and sodium borohydride (22.7 g.) in isopropanol (500 ml.) was slowly heated to reflux and held for 5 hours. The cooled mixture was diluted with water (2 l.) and extracted with dichloromethane. The extract was washed with water, dried over magnesium sulphate and concentrated under reduced pressure to an oil which crystallised on cooling. Recrystallisation from toluene (100 ml.) gave 3-(2-hydroxyethyl)indole as a cream-coloured crystalline powder, mp. 55°-56°. Yield 23.3 g. (72.3%).
Name
isobutyl 3-indolylglyoxylate
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10](=O)[C:11](OCC(C)C)=[O:12])=[CH:2]1.[BH4-].[Na+]>C(O)(C)C.O>[OH:12][CH2:11][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
isobutyl 3-indolylglyoxylate
Quantity
48.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)OCC(C)C)=O
Name
Quantity
22.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an oil which
CUSTOM
Type
CUSTOM
Details
crystallised
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene (100 ml.)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.